Talazoparib

Übersicht

Beschreibung

Talazoparib ist ein Poly(ADP-Ribosyl)polymerase-Inhibitor, der hauptsächlich zur Behandlung von Brustkrebs und Prostatakrebs eingesetzt wird. Er wird unter dem Markennamen Talzenna vertrieben und ist bekannt für seine Fähigkeit, die Poly(ADP-Ribosyl)polymerase-Enzyme zu hemmen, die eine entscheidende Rolle bei der DNA-Reparatur spielen. This compound ist besonders effektiv bei der Behandlung von Krebsarten mit BRCA-Mutationen .

Wissenschaftliche Forschungsanwendungen

Talazoparib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung der Poly(ADP-Ribosyl)polymerase und die Mechanismen der DNA-Reparatur zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von Poly(ADP-Ribosyl)polymerase-Enzymen in zellulären Prozessen zu verstehen.

Medizin: Wird in klinischen Studien und Behandlungen für Brustkrebs und Prostatakrebs, insbesondere bei Patienten mit BRCA-Mutationen, umfassend eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Poly(ADP-Ribosyl)polymerase-Enzyme hemmt, die für die Reparatur von Einzelstrang-DNA-Brüchen unerlässlich sind. Durch die Hemmung dieser Enzyme verhindert this compound die Reparatur von DNA-Schäden, was zur Anhäufung von DNA-Strangbrüchen führt. Diese Anhäufung führt letztendlich zum Zelltod, insbesondere bei Krebszellen mit BRCA-Mutationen, die bereits Defizite in der DNA-Reparatur aufweisen .

Wirkmechanismus

Target of Action

Talazoparib primarily targets the polyadenosine 5’-diphosphoribose polymerases (PARPs) . PARPs are enzymes that play a crucial role in regulating essential cellular functions, such as DNA transcription and DNA repair .

Mode of Action

This compound inhibits the catalytic activity of PARP, leading to the trapping of PARP1/2 on damaged DNA . This action prevents DNA repair, replication, and transcription, ultimately leading to cell death . It selectively targets tumor cells with BRCA1, BRCA2, and PTEN gene mutations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway . By inhibiting PARP1/2, this compound disrupts the enzymatic activity of single-strand break (SSB) repair in BRCA+ tumor cells . This leads to detrimental double-strand breaks (DSBs) and ultimately, tumor cell death .

Pharmacokinetics

This compound is orally dosed once a day . It has a lower risk for drug-drug interactions compared to other PARP inhibitors . The clearance of this compound was found to be 24.7% higher and exposure approximately 20% lower in Asian patients compared with non-Asian patients . It demonstrates bench-top stability at room temperature for 6 hours, auto-sampler and reinjection stability at 4°C for at least 24 hours, and no significant degradation was observed after three freeze-thaw cycles .

Result of Action

The inhibition of PARP enzymatic activity by this compound results in the accumulation of DNA damage, leading to apoptosis and cell death . It is effective in inducing antitumor activity in vivo in xenografted tumors from mice .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of this compound. For instance, it has a minimal risk for drug-drug interactions . Furthermore, the effect of several covariates on the pharmacokinetics of this compound was explored, and it was found that age, sex, and body weight had no clinically relevant effect on this compound exposure .

Safety and Hazards

Talazoparib may cause serious side effects. Some of the reported side effects include blood in your urine or stools, easy bruising, unusual bleeding, purple or red spots under your skin, weight loss, frequent infections, and low red blood cells (anemia) . It is advised to avoid inhalation and contact with eyes, skin, and clothing .

Zukünftige Richtungen

Future directions for Talazoparib include optimizing combination therapy with chemotherapy, immunotherapies, and targeted therapies, and in developing and validating biomarkers for patient selection . Ongoing phase II/III studies are combining PARP inhibitors with immunotherapy, while phases I and II trials are combining PARP inhibitors with other targeted agents such as ATM and PIK3CA inhibitors .

Biochemische Analyse

Biochemical Properties

Talazoparib interacts with the PARP family of enzymes, which play a critical role in repairing DNA single-strand breaks . It inhibits the catalytic activity of PARP-1 and PARP-2 enzymes, which are involved in base excision repair of DNA single-strand breaks .

Cellular Effects

This compound has shown cytotoxicity in cancer cell lines that harbored defects in DNA repair genes, including BRCA1 and BRCA2 . It also mediates anti-tumor effects on patient-derived xenograft breast cancer models bearing mutated BRCA1 or mutated BRCA2 or wild type BRCA1 and BRCA2 .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the PARP enzymes, thereby preventing the repair of DNA single-strand breaks . This leads to the accumulation of DNA single-strand breaks, which then leads to DNA double-strand breaks and subsequently cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to cause DNA damage response and inhibition of PARP enzymatic activity in patients with advanced solid tumors harboring BRCA1/2 mutations after 8 days of treatment .

Metabolic Pathways

This compound is minimally metabolized, with less than 30% of the drug undergoing metabolism . The identified metabolic pathways of this compound in humans include cysteine conjugation of mono-desfluoro-talazoparib, dehydrogenation, glucuronide conjugation, and mono-oxidation .

Transport and Distribution

This compound is distributed within the body with an apparent volume of distribution of 420 L . It does not preferentially distribute into red blood cells .

Vorbereitungsmethoden

Die Synthese von Talazoparib umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Einer der wichtigsten synthetischen Wege beinhaltet die Verwendung von 4-Amino-6-fluorisobenzofuran-1(3H)-on und 4-Fluorbenzaldehyd als Ausgangsmaterialien. Die Reaktion beinhaltet eine chirale Trennung unter Verwendung von Superfluidchromatographie mit chiralen Säulen und Methanol und Kohlendioxid als Eluenten . Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber auf höhere Ausbeute und Reinheit optimiert.

Analyse Chemischer Reaktionen

Talazoparib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten, obwohl diese weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. .

Vergleich Mit ähnlichen Verbindungen

Talazoparib wird mit anderen Poly(ADP-Ribosyl)polymerase-Inhibitoren wie Olaparib, Rucaparib und Niraparib verglichen. Während all diese Verbindungen Poly(ADP-Ribosyl)polymerase-Enzyme hemmen, ist this compound einzigartig durch seine höhere Potenz, Poly(ADP-Ribosyl)polymerase-Enzyme an geschädigter DNA zu binden, was zu einer größeren Zytotoxizität führt . Dies macht this compound besonders effektiv bei der Behandlung von Krebsarten mit BRCA-Mutationen.

Ähnliche Verbindungen

- Olaparib

- Rucaparib

- Niraparib

Eigenschaften

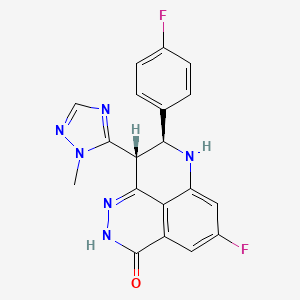

IUPAC Name |

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025928 | |

| Record name | Talazoparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Talazoparib binds to and inhibits PARP1 and PARP2 at the NAD+ binding site with a Ki of 1.2 and 0.87 nM, respectively. The inhibitory effect on PAR synthesis has an EC50 of 2.51 nM. | |

| Record name | Talazoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1207456-01-6, 1373431-65-2 | |

| Record name | Talazoparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talazoparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talazoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talazoparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAZOPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does talazoparib interact with its target, PARP?

A: this compound is a highly potent and specific PARP1/2 inhibitor. It displays a dual mechanism of action: catalytic inhibition of PARP enzymatic activity and trapping of PARP proteins on DNA at sites of damage. This trapping prevents PARP from dissociating from DNA, leading to the accumulation of PARP-DNA complexes and ultimately cell death. []

Q2: What are the downstream effects of PARP inhibition and trapping by this compound?

A: By inhibiting PARP and trapping it on DNA, this compound prevents the repair of single-strand DNA breaks. This accumulation of DNA damage ultimately leads to replication fork stalling and collapse, resulting in double-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. [, ]

Q3: Does this compound affect the cell cycle?

A: Yes, research shows that this compound treatment leads to cell cycle arrest. Studies on SLFN11-proficient cells show an S phase arrest without DNA replication. Interestingly, this arrest seems independent of ATR, the key regulator of the intra-S phase checkpoint. []

Q4: What is the molecular formula and weight of this compound?

A4: The scientific papers provided do not include the molecular formula or weight of this compound. You may find this information in drug databases or chemical structure resources.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers do not delve into spectroscopic data for this compound.

Q6: Do the provided research papers discuss material compatibility, stability, or catalytic properties of this compound?

A6: The research papers primarily focus on the biological activity and clinical applications of this compound. Information regarding material compatibility, stability outside of biological contexts, or catalytic properties is not covered in these studies.

Q7: Have any computational studies been conducted to understand the interaction of this compound with PARP?

A: While not extensively detailed in these research papers, computational molecular docking analyses have been used to simulate the interaction between this compound and drug efflux pumps like ABCC1 and ABCG2. [] This approach helps understand potential drug resistance mechanisms.

Q8: How do structural modifications of this compound affect its activity, potency, and selectivity?

A: While the provided papers don't delve into specific structural modifications of this compound, they highlight its potency compared to other PARP inhibitors. this compound demonstrates a 10,000-fold increase in PARP trapping compared to other agents. [] This suggests that structural features contribute to its enhanced activity and potential for synergistic effects.

Q9: What formulation strategies are being explored to improve this compound's stability, solubility, or bioavailability?

A: Researchers are actively investigating novel drug delivery systems to enhance this compound's therapeutic efficacy and potentially mitigate side effects. One promising approach involves the development of this compound-loaded nanoparticles, particularly solid lipid nanoparticles (SLNs) [] and PLGA implants [, , ]. These nanoformulations have shown promising results in preclinical models, enhancing drug delivery to tumor sites and improving treatment outcomes while minimizing toxicity.

Q10: Do the provided research articles discuss SHE (Safety, Health, and Environment) regulations related to this compound?

A10: The research papers primarily focus on the pharmacological aspects and clinical investigations of this compound. Information regarding specific SHE regulations and compliance is not discussed within these papers.

Q11: What is the ADME (absorption, distribution, metabolism, excretion) profile of this compound?

A: A mass balance study using 14C-labeled this compound revealed minimal metabolism and predominantly renal excretion of unchanged drug. Approximately 68.7% of the radioactive dose was recovered in urine and 19.7% in feces. [] The concentration-time profiles of unchanged this compound in plasma and whole blood were similar, with a median time to peak concentration of 30 minutes and a mean half-life of approximately 80 hours. []

Q12: Does this compound cross the blood-brain barrier?

A: Research suggests restricted delivery of this compound across the blood-brain barrier. This is likely due to its efflux by the MDR1 transporter. In a study on glioblastoma, brain this compound concentrations were significantly lower than plasma concentrations, indicating limited penetration. []

Q13: What is the in vitro efficacy of this compound in various cancer cell lines?

A: this compound displays potent in vitro activity against a variety of cancer cell lines, particularly those with deficiencies in HR DNA repair pathways. This sensitivity is observed in cell lines derived from breast cancer [, , , ], prostate cancer [, , ], small cell lung cancer [, ], ovarian cancer [, ], chondrosarcoma [], and Ewing sarcoma [, ], among others. The IC50 values for this compound vary among cell lines, ranging from nanomolar to micromolar concentrations.

Q14: What preclinical models have been used to evaluate this compound's efficacy?

A: this compound's efficacy has been extensively evaluated in preclinical models, including patient-derived xenografts (PDXs) and genetically engineered mouse models. These models encompass various cancer types such as breast cancer [, , , , , , ], prostate cancer [, , ], small cell lung cancer [, ], ovarian cancer [, ], Ewing sarcoma [, ], and glioblastoma [].

Q15: Have there been any clinical trials investigating this compound's efficacy?

A15: Yes, multiple clinical trials have investigated this compound's efficacy in various cancer types. Notable examples include:

- EMBRACA (NCT01945775): A phase 3 trial demonstrating superior progression-free survival with this compound compared to standard chemotherapy in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. [, , ]

- ABRAZO (NCT02034916): A phase 2 trial evaluating this compound in patients with germline BRCA1/2-mutated advanced breast cancer. []

- NCT01286987: A phase 1 trial investigating this compound in patients with advanced/recurrent solid tumors. [, ]

- NCT03042910: A phase 1 cardiac repolarization trial evaluating this compound in patients with advanced solid tumors. []

- NCT02921919: An open-label extension trial of this compound in patients with advanced cancers. []

Q16: Is this compound more effective as a single agent or in combination with other therapies?

A16: Research suggests that combining this compound with other therapies can enhance its efficacy. Preclinical studies demonstrate synergistic anti-tumor effects when combined with:

- Temozolomide: Demonstrated significant synergism in Ewing sarcoma models, both in vitro and in vivo. [, ]

- Chemotherapy: Studies show promising results in combination with various chemotherapeutic agents in different cancer types, including platinum-based chemotherapy in TNBC and carboplatin in various cancers. [, , , , ]

- Radiation Therapy: Preclinical data indicate synergistic effects in head and neck squamous cell carcinoma models. []

- Anti-HER2 therapies: Combinations with Trastuzumab or T-DM1 showed efficacy in HER2-positive and HER2-low breast cancer PDX models. []

Q17: What are the known mechanisms of resistance to this compound?

A17: Several mechanisms of resistance to this compound have been identified, including:

- Deficiency or low expression of SLFN11: Studies suggest that inactivation of SLFN11, a gene involved in DNA replication stress response, confers resistance to this compound. []

- Overexpression of drug efflux pumps: Increased expression of efflux pumps, specifically ABCC1 and ABCG2, can lead to reduced intracellular concentrations of this compound and subsequent resistance. [, ]

Q18: What are the common adverse effects associated with this compound treatment?

A18: The most common adverse events associated with this compound are primarily hematologic:

- Anemia: The most frequent adverse event, occurring in nearly half of patients treated with this compound. [, ]

- Neutropenia and Thrombocytopenia: Occur less frequently than anemia but are still common side effects. [, ]

Q19: How are hematologic toxicities associated with this compound managed?

A19: Hematologic toxicities are generally manageable with supportive care measures, including:

- Dose Modifications: Dose interruptions or reductions are common strategies to manage hematologic toxicities. [, ]

- Transfusions: Blood transfusions may be necessary in cases of severe anemia. []

Q20: What strategies are being explored to improve this compound delivery to specific targets or tissues?

A20: Beyond nanoparticles, researchers are exploring other strategies:

- Brachytherapy Spacers: Modified brachytherapy spacers loaded with this compound offer a promising approach for sustained and localized drug delivery directly to the tumor site. []

- Antibody-Mediated Targeting: Combining nanoparticles with tumor-specific antibodies could enhance the selectivity and efficacy of this compound delivery. []

Q21: Are there any biomarkers to predict this compound's efficacy?

A21: While BRCA1/2 mutations are established biomarkers, research is exploring additional predictive markers:

- Homologous Recombination Deficiency (HRD): HRD, even in the absence of BRCA mutations, is associated with this compound sensitivity. [, , ] HRD scores, determined by genomic instability assays, are being investigated as potential predictive markers.

- SLFN11 Expression: High SLFN11 expression correlates with sensitivity to this compound in SCLC cell lines. []

- Other DNA Damage Response (DDR) Genes: Mutations in DDR genes like ATM, ARID1A, IDH1, BAP1, ATR, CHK2, and PALB2 are being investigated as potential predictors of response. []

Q22: How is treatment response to this compound monitored?

A: Treatment response is typically monitored using imaging techniques like CT scans and MRI to assess tumor size and progression. Additionally, monitoring blood cell counts is crucial for early detection and management of hematologic toxicities. []

Q23: What analytical methods are used to characterize, quantify, and monitor this compound?

A23: The research papers mention several analytical techniques used in this compound research:

- High-Performance Liquid Chromatography (HPLC): Used to analyze and quantify this compound concentrations in various matrices, including plasma, tumor tissues, and nanoparticle formulations. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the sensitive and specific quantification of this compound and its metabolites. []

- Immunofluorescence Assays (IFA): Used to detect and quantify the expression of specific proteins, such as DNA damage response markers like γH2AX, pNBS1, and Rad51, in tumor tissues. []

- Flow Cytometry: Utilized to analyze cell cycle distribution, assess apoptosis, and quantify DNA damage markers like phosphorylated H2AX. [, , ]

- Western Blotting: Employed to detect and quantify protein expression levels, including PARP, SLFN11, and other DNA damage response proteins. [, , , ]

- ELISA: Used to measure total PAR levels in tumor tissues, providing insights into PARP activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.